Carboprost Methyl

Beschreibung

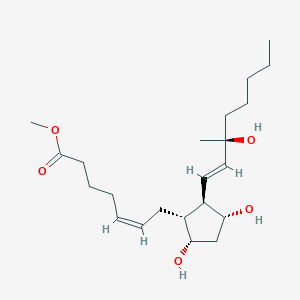

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOAAFKJZXJFP-XAYIDPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316447 | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-21-1 | |

| Record name | Methyl carboprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboprost methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl carboprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z,9.alpha.,11.alpha.,13E,15S)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOPROST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVV9BU3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carboprost Methyl in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboprost methyl, a synthetic analog of prostaglandin F2α (PGF2α), is a potent stimulator of smooth muscle contraction, with significant clinical applications in obstetrics and gynecology.[1][2] Its primary mechanism of action involves the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] This activation initiates a well-defined intracellular signaling cascade, culminating in the elevation of intracellular calcium and subsequent smooth muscle contraction. This guide provides a comprehensive overview of the molecular and cellular events underlying this compound's effects on smooth muscle, including the relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Molecular Target and Receptor Binding

This compound exerts its physiological effects by binding to and activating the prostaglandin F receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is predominantly coupled to the Gq subtype of G proteins. As a synthetic analog of PGF2α, carboprost mimics the action of the endogenous ligand to initiate downstream signaling.

Intracellular Signaling Pathway

The binding of this compound to the FP receptor triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a signaling cascade that results in smooth muscle contraction.

Activation of Phospholipase C

The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm.

Activation of Myosin Light Chain Kinase

The elevated intracellular calcium concentration is a critical step in the initiation of muscle contraction. Calcium ions bind to the protein calmodulin, forming a Ca2+-calmodulin complex. This complex then binds to and activates myosin light chain kinase (MLCK).

Muscle Contraction

Activated MLCK phosphorylates the regulatory light chain of myosin, the motor protein responsible for muscle contraction. This phosphorylation event enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

Role of Diacylglycerol (DAG)

The other second messenger, DAG, remains in the cell membrane and activates Protein Kinase C (PKC). PKC contributes to the contractile response by enhancing the calcium sensitivity of the contractile machinery and promoting sustained contractions.

Visualization of the Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound in smooth muscle cells.

Caption: Signaling pathway of this compound in smooth muscle.

Quantitative Data

While specific binding affinities (Kd) and EC50/IC50 values for this compound can vary depending on the tissue and experimental conditions, the following table summarizes representative data found in the literature.

| Parameter | Value | Species/Tissue | Reference |

| EC50 (FP Receptor Activation) | Similar to EP3 Receptor | Human | |

| EC50 (Latanoprost-FA at FP Receptor) | ~1000-fold lower than at EP3 Receptor | Human | |

| Peak Plasma Concentration (250 µg IM) | 2718 - 3097 pg/mL | Human | |

| Time to Peak Plasma Concentration | 15 - 60 minutes | Human |

Experimental Protocols

The study of this compound's effect on smooth muscle often involves in vitro contractility assays. The following is a generalized protocol for such an experiment.

In Vitro Smooth Muscle Contraction Assay

Objective: To measure the contractile response of isolated smooth muscle tissue to this compound.

Materials:

-

Isolated smooth muscle tissue (e.g., uterine or aortic strips)

-

Organ bath system with force transducer

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

-

This compound stock solution

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Isolate the desired smooth muscle tissue from a suitable animal model.

-

Cut the tissue into strips of appropriate size (e.g., 5-6 mm).

-

Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C.

-

-

Equilibration:

-

Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension (e.g., 2.5 g).

-

During equilibration, wash the tissues with fresh physiological salt solution periodically.

-

-

Reference Contraction:

-

Induce a reference contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 60 mM), to assess the viability of the tissue.

-

Wash the tissue and allow it to return to baseline tension.

-

-

Drug Administration:

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration and progressively increasing it.

-

Record the isometric tension generated by the muscle strip at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by the reference agent (e.g., KCl).

-

Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Experimental Workflow Diagram

References

- 1. What is the mechanism of Carboprost methylate? [synapse.patsnap.com]

- 2. Carboprost - Wikipedia [en.wikipedia.org]

- 3. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carboprost Methyl: A Synthetic Prostaglandin F2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboprost methyl, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent oxytocic agent utilized primarily in obstetrics and gynecology. Its principal therapeutic applications include the control of postpartum hemorrhage and the termination of pregnancy. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, signal transduction pathways, and quantitative pharmacological data. Detailed experimental protocols for key assays and visualizations of cellular signaling are presented to support further research and development in this area.

Introduction

Carboprost is a synthetic prostaglandin analogue of PGF2α, specifically 15-methyl-PGF2α.[1] The methylation at the C-15 position confers resistance to metabolic degradation, resulting in a more prolonged duration of action compared to its endogenous counterpart.[1] Clinically, carboprost is used to induce uterine contractions, thereby controlling postpartum bleeding and inducing abortion.[2][3] This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the molecular pharmacology of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent agonist at the prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[4] The FP receptor is primarily coupled to the Gq class of G proteins. Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of its associated Gq protein.

The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is the primary mechanism through which this compound initiates its physiological effects.

Signaling Pathway

The activation of the FP receptor by this compound triggers a well-defined intracellular signaling cascade, as depicted in the diagram below. The binding of this compound to the FP receptor leads to the activation of a Gq protein. The Gαq subunit activates Phospholipase C (PLC), which then cleaves PIP2 into IP3 and DAG. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). The increased cytosolic Ca2+ is a critical step leading to the contraction of smooth muscle cells, such as those in the myometrium.

Caption: this compound signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its interaction with the FP receptor and its functional activity.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Species | Cell Type/Tissue | Value | Reference |

| Ki | FP Receptor | Human | Not Specified | Data not available in searched literature | - |

| IC50 | FP Receptor | Human | Not Specified | Data not available in searched literature | - |

Table 2: Functional Potency

| Parameter | Assay | Species | Tissue/Cell Line | Value | Reference |

| EC50 | Uterine Contraction | Human | Myometrium | Data not available in searched literature | - |

| EC50 | Intracellular Ca²⁺ Mobilization | Human | Not Specified | Data not available in searched literature | - |

Note: While specific Ki and EC50 values for this compound were not found in the provided search results, the qualitative data strongly supports its potent agonist activity at the FP receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the FP receptor.

Caption: Radioligand binding assay workflow.

Protocol Details:

-

Membrane Preparation:

-

Tissues or cells expressing the FP receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]PGF2α).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the FP receptor.

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

-

In Vitro Uterine Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of uterine tissue to this compound.

Caption: Uterine contraction assay workflow.

Protocol Details:

-

Tissue Preparation:

-

Obtain fresh uterine tissue from a suitable animal model or human biopsy.

-

Dissect longitudinal strips of the myometrium (the smooth muscle layer).

-

Mount the tissue strips vertically in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Experimental Procedure:

-

Allow the tissue strips to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

Add this compound to the organ bath in a cumulative, concentration-dependent manner.

-

Record the isometric contractions of the uterine strips using a force-displacement transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions at each concentration of this compound.

-

Plot the contractile response (e.g., increase in tension) against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response).

-

Conclusion

This compound is a clinically significant synthetic prostaglandin F2α analogue with potent uterotonic activity. Its mechanism of action is well-characterized, involving the activation of the FP receptor and the subsequent Gq/PLC-mediated signaling cascade. While qualitative data robustly supports its efficacy, further research to delineate specific quantitative parameters such as binding affinities and functional potencies across various experimental systems will be valuable for the development of novel therapeutics with improved selectivity and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by Carboprost Methyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboprost methyl, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily utilized in obstetrics to control postpartum hemorrhage and induce labor.[1][2][3][4] Its physiological effects are mediated through the activation of specific intracellular signaling cascades following its binding to cell surface receptors. This technical guide provides a comprehensive overview of the core signaling pathways initiated by this compound, with a focus on its primary and off-target receptor interactions. It details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and includes visualizations to elucidate these complex processes.

Introduction

Carboprost is the (15S)-15 methyl analogue of the naturally occurring prostaglandin F2α.[5] This modification protects the compound from rapid metabolic oxidation, resulting in a more prolonged and potent biological action compared to its endogenous counterpart. The principal therapeutic action of this compound is the stimulation of potent uterine smooth muscle contractions. Understanding the intracellular signaling pathways it activates is crucial for appreciating its mechanism of action, predicting potential side effects, and developing novel therapeutics targeting similar pathways.

Receptor Binding and Activation

This compound primarily exerts its effects by acting as an agonist for the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. GPCRs are characterized by their seven-transmembrane helical structure and their function in transducing extracellular signals into intracellular responses.

Upon binding, this compound induces a conformational change in the FP receptor, which in turn activates a heterotrimeric G-protein, specifically the Gq subtype. While the FP receptor is its primary target, this compound can also exhibit off-target activity by binding to the Prostaglandin E receptor subtype 3 (EP3 receptor), which contributes to some of its side effects.

The Primary Signaling Cascade: The Gq-PLC-Ca²+ Pathway

The canonical signaling pathway activated by this compound following FP receptor engagement is the Gq-Phospholipase C (PLC) pathway. This cascade is fundamental to inducing smooth muscle contraction.

-

Gq Protein Activation : The Carboprost-bound FP receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein, causing its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Stimulation : The activated Gαq subunit then binds to and activates the enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation : PLCβ catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (an intracellular calcium store). This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

Muscle Contraction : The elevated cytoplasmic Ca²⁺ binds to the protein calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, which enables the myosin heads to interact with actin filaments, resulting in smooth muscle contraction.

Caption: Primary Gq-PLC signaling pathway activated by this compound.

The DAG-PKC Modulatory Pathway

The second messenger diacylglycerol (DAG) remains in the plasma membrane and initiates a parallel signaling branch by activating Protein Kinase C (PKC). Activated PKC contributes to the contractile response by:

-

Enhancing Calcium Sensitivity : PKC can phosphorylate various proteins within the contractile apparatus, potentially increasing their sensitivity to calcium. This allows for a more sustained contraction even as calcium levels begin to decrease.

-

Augmenting the Contractile Response : PKC activation can lead to the production of other signaling molecules that further support and sustain the muscle contraction.

Off-Target Signaling via the EP3 Receptor

This compound's side effects, such as fever and hypertension, are partly attributed to its off-target activation of the EP3 receptor. The EP3 receptor is unique as it can couple to multiple types of G-proteins, leading to more diverse and complex cellular responses.

-

Gᵢ Coupling : Activation of Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a major signaling route for EP3 receptors.

-

Gₛ Coupling : In some contexts, the EP3 receptor can couple to Gₛ, leading to the stimulation of adenylyl cyclase and an increase in cAMP.

-

G₁₂/₁₃ Coupling : The EP3 receptor can also couple to G₁₂/₁₃ proteins, which activates the Rho small GTPase pathway, influencing cellular morphology.

This promiscuous coupling explains the varied systemic side effects observed with Carboprost administration, as EP3 receptors are expressed in various tissues, including vascular smooth muscle and the central nervous system.

Quantitative Data

While detailed dose-response curves for this compound activating specific intracellular signaling events are not extensively published in publicly accessible literature, its biological potency is well-documented.

| Parameter | Observation | Reference |

| Relative Potency | The contraction intensity of the uterus is 20–100 times stronger with Carboprost than with the endogenous PGF2α. | |

| Receptor Selectivity | Exhibits approximately a 10-fold selectivity for the FP receptor over the EP3 receptor. | |

| Peak Plasma Time | Rapidly absorbed after intramuscular administration, reaching peak plasma concentrations in approximately 30 minutes. | |

| Clinical Dosage (PPH) | An initial dose of 250 micrograms is administered intramuscularly. |

Experimental Protocols

The elucidation of the signaling pathways described above relies on a variety of established biochemical and cell-based assays. Below are detailed methodologies for key experiments used to study GPCR signaling activated by compounds like this compound.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in cytosolic Ca²⁺ following receptor activation.

-

Objective : To quantify the release of intracellular calcium upon stimulation with this compound.

-

Methodology :

-

Cell Culture : Culture a relevant cell line (e.g., HEK293 cells stably expressing the human FP receptor, or primary uterine smooth muscle cells) in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺.

-

Washing : Gently wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.

-

Stimulation & Measurement : Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject a solution of this compound at various concentrations. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis : The change in fluorescence intensity directly correlates with the change in intracellular Ca²⁺ concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Caption: Experimental workflow for a calcium mobilization assay.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of IP3, a direct product of PLC activity.

-

Objective : To quantify the production of inositol phosphates following FP receptor stimulation.

-

Methodology :

-

Cell Labeling : Culture cells (as above) overnight in a medium containing ³H-myo-inositol. This radioisotope is incorporated into the membrane as ³H-PIP2.

-

Washing : Wash the cells to remove unincorporated ³H-myo-inositol.

-

Stimulation : Incubate the cells with a solution of Lithium Chloride (LiCl) for 15-30 minutes. LiCl inhibits inositol monophosphatases, causing the accumulation of IP metabolites. Then, add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction : Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

-

Purification & Quantification : Separate the total inositol phosphates from the free ³H-myo-inositol using anion-exchange chromatography columns. Quantify the amount of radioactivity in the IP fraction using a scintillation counter.

-

Data Analysis : Plot the measured radioactivity (counts per minute) against the agonist concentration to determine the EC₅₀ for PLC activation.

-

Conclusion

This compound exerts its powerful uterotonic effects through a well-defined intracellular signaling pathway. Its primary mechanism involves binding to the FP receptor, which activates the Gq-PLC-IP3 cascade, leading to a significant increase in intracellular calcium and subsequent smooth muscle contraction. A secondary, modulatory pathway involving DAG and PKC further enhances this contractile response. Concurrently, off-target activation of the EP3 receptor contributes to the drug's side-effect profile. A thorough understanding of these molecular mechanisms is essential for the effective clinical use of this compound and for the rational design of future drugs targeting the prostanoid receptor family.

References

An In-depth Technical Guide to the Pharmacological Properties of Carboprost Methyl for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carboprost Methyl is the 15-methyl analog of the naturally occurring prostaglandin F2α.[1] This structural modification confers a longer duration of action compared to its endogenous counterpart by protecting it from rapid metabolic inactivation. Its primary clinical application lies in its potent stimulatory effect on the myometrium, making it a valuable tool in managing uterine atony, a leading cause of postpartum hemorrhage. Understanding its detailed pharmacological profile is crucial for its safe and effective use and for the development of novel uterotonic agents.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent agonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor on myometrial smooth muscle cells initiates a well-defined signaling cascade, leading to robust and sustained uterine contractions.

Signaling Pathway

The activation of the FP receptor by this compound triggers the following intracellular events:

-

Gq Protein Activation: The agonist-bound FP receptor activates the heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytosol.

-

Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).

-

Smooth Muscle Contraction: MLCK phosphorylates the light chains of myosin, enabling the interaction between myosin and actin filaments, which results in smooth muscle contraction.

-

Protein Kinase C (PKC) Activation: DAG, the other second messenger, activates Protein Kinase C (PKC), which further contributes to the contractile response, potentially by sensitizing the contractile apparatus to Ca2+.

References

Carboprost Methyl's effect on uterine and bronchial smooth muscle

An In-depth Technical Guide on the Core Effects of Carboprost Methyl on Uterine and Bronchial Smooth Muscle

Introduction

Carboprost, also known as 15-methyl prostaglandin F2α, is a synthetic structural analog of the naturally occurring prostaglandin F2α (PGF2α).[1][2][3] The methylation at the C-15 position makes Carboprost resistant to metabolic degradation, prolonging its biological activity.[4] It is most commonly available as Carboprost tromethamine, a salt form used for intramuscular administration.[4] Clinically, Carboprost is a potent oxytocic agent used to stimulate strong uterine contractions, primarily for the management of postpartum hemorrhage due to uterine atony and for the termination of pregnancy. Its mechanism of action involves agonism at the prostaglandin F (FP) receptor. While highly effective for its intended uterine effects, Carboprost also exerts influence on other smooth muscle tissues, notably causing bronchoconstriction as a significant side effect. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological effects of Carboprost on both uterine and bronchial smooth muscle, supported by quantitative data and experimental protocols.

Effect on Uterine Smooth Muscle

Carboprost is a potent stimulant of the myometrium, inducing contractions that are similar in nature to those observed during full-term labor. This uterotonic effect is the basis for its primary clinical applications.

Mechanism of Action and Signaling Pathway

The contractile effect of Carboprost on uterine smooth muscle is initiated by its binding to the prostaglandin F receptor (FP receptor), a class A G-protein coupled receptor (GPCR). The FP receptor is coupled to the Gq subtype of G-protein. The activation of this signaling cascade proceeds as follows:

-

Receptor Binding: Carboprost binds to and activates the FP receptor on the surface of myometrial cells.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq-α subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.

-

Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.

-

Sustained Contraction: DAG, the other second messenger, activates Protein Kinase C (PKC), which contributes to sustained muscle contraction by enhancing the calcium sensitivity of the contractile apparatus.

Quantitative Data Presentation

The following table summarizes the contractile potency of Carboprost on myometrial tissue from in vitro studies. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum response (EC50). A higher pEC50 value indicates greater potency.

| Agent | Tissue Source | Condition | Potency (pEC50) | Maximal Response (Emax) | Reference(s) |

| Carboprost | Late-pregnancy rat myometrium | Control (PSS) | 6.81 ± 0.25 | Not significantly different from Oxytocin | |

| Carboprost | Late-pregnancy rat myometrium | OXTR Desensitized | 7.74 ± 0.56 | Not significantly different from Oxytocin | |

| Carboprost | Human pregnant myometrium | Control | Potency less than Oxytocin | Mean contractile force not different from Oxytocin |

Experimental Protocols

The in vitro effects of Carboprost on uterine smooth muscle are typically evaluated using an organ bath assay.

Objective: To determine the concentration-response relationship of Carboprost on uterine muscle contractility.

Methodology:

-

Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section or from laboratory animals (e.g., late-pregnancy rats). The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

Dissection: Fine strips of myometrium (e.g., 2 mm wide x 7 mm long) are carefully dissected, ensuring the muscle fibers are aligned with the long axis of the strip.

-

Mounting: Each tissue strip is mounted in a temperature-controlled organ bath chamber (typically 5-25 mL) filled with PSS maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are placed under a basal tension (e.g., 1-2 grams) and allowed to equilibrate for a period of 1-2 hours, during which they develop spontaneous contractions. The PSS is changed periodically.

-

Drug Administration: A cumulative concentration-response curve is generated by adding Carboprost to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Each concentration is allowed to take effect for a set period until a stable response is achieved before the next concentration is added.

-

Data Acquisition: The isometric force transducer records the tension generated by the muscle strip. Contraction amplitude (force) and frequency are continuously recorded by a data acquisition system.

-

Analysis: The contractile response at each concentration is measured and normalized to a reference (e.g., the maximum response to a high potassium solution or a baseline contraction). The data are then plotted to generate a concentration-response curve, from which parameters like EC50 and Emax are calculated.

Effect on Bronchial Smooth Muscle

A well-documented side effect of Carboprost administration is bronchoconstriction. This effect is due to the contraction of airway smooth muscle and is particularly concerning for patients with pre-existing respiratory conditions like asthma.

Mechanism of Action and Signaling Pathway

The mechanism of Carboprost-induced bronchoconstriction is also receptor-mediated, but the specific receptor involved may exhibit species-specific variation.

-

FP Receptor-Mediated: In some species, such as the guinea pig, PGF2α (the parent compound of Carboprost) causes airway contraction via the same FP receptor found in the uterus.

-

Thromboxane (TP) Receptor-Mediated: In other models, such as isolated rat lungs, the bronchoconstrictive effects of PGF2α are fully blocked by thromboxane receptor (TP receptor) antagonists, suggesting the effect is mediated through TP receptors.

Both the FP and TP receptors are Gq-protein coupled, meaning the downstream signaling cascade is largely identical to that in uterine muscle, involving the activation of PLC, generation of IP3 and DAG, and a subsequent rise in intracellular Ca²⁺ leading to muscle contraction. The primary difference lies in the initial receptor activated at the cell surface.

Quantitative Data Presentation

| Agent | Subject Group | Parameter | Value Range (Concentration) | Side Effects Noted | Reference(s) |

| PGF2α | Asthmatic & Normal | PC20 | 0.0001 to < 5 mg/mL (inhaled) | Cough, retrosternal irritation |

Experimental Protocols

The contractile properties of Carboprost on airway smooth muscle can be assessed using an in vitro organ bath setup, similar to the one used for myometrium.

Objective: To quantify the bronchoconstrictive effect of Carboprost.

Methodology:

-

Tissue Preparation: Segments of trachea or bronchi are obtained from laboratory animals (e.g., guinea pigs, rats) or from human lung resection tissue.

-

Dissection: The airway is cleaned of adhering connective tissue, and either rings are cut or smooth muscle strips are dissected. For strips, the preparation is typically oriented to align with the circular smooth muscle fibers.

-

Mounting: The tissue preparation (ring or strip) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, aerated with 95% O₂ / 5% CO₂. The tissue is connected to an isometric force transducer to measure contractile force.

-

Equilibration: The tissue is equilibrated under a resting tension for approximately 60-90 minutes until a stable baseline tone is achieved.

-

Drug Administration: A cumulative concentration-response curve is constructed by adding Carboprost to the bath in a stepwise manner. The change in tension from the baseline is recorded for each concentration.

-

Data Acquisition and Analysis: Contractile force is recorded continuously. The response is often expressed as a percentage of the maximum contraction induced by a reference substance, such as potassium chloride (KCl) or carbachol. EC50 and Emax values are determined from the resulting concentration-response curve.

References

- 1. Role of contractile prostaglandins and Rho-kinase in growth factor-induced airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relaxation of human isolated bronchial smooth muscle. Role of prostacyclin and prostaglandin F2 alpha in muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Augmentation of parasympathetic contraction in tracheal and bronchial airways by PGF2 alpha in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 15-methyl-PGF2α (Carboprost)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and quantitative data associated with 15-methyl-prostaglandin F2α (carboprost), a critical synthetic analog of a naturally occurring prostaglandin.

Introduction and Rationale for Development

Prostaglandin F2α (PGF2α) is a naturally occurring lipid compound that exerts potent physiological effects, most notably the strong contraction of uterine smooth muscle.[1][2] However, its therapeutic utility is limited by rapid metabolic inactivation. A primary metabolic route is the enzymatic oxidation of the hydroxyl group at the carbon-15 position to a ketone, drastically reducing biological activity.[3]

The development of 15-methyl-PGF2α (also known by its clinical name, Carboprost) was a direct response to this challenge.[3] By introducing a methyl group at the C-15 position, the hydroxyl group becomes a tertiary alcohol, which sterically hinders enzymatic oxidation.[3] This simple modification results in a metabolically stable analog with a significantly longer plasma half-life and sustained oxytocic (uterine-contracting) properties, making it a valuable therapeutic agent for inducing abortion and controlling postpartum hemorrhage.

Synthesis of 15-methyl-PGF2α

The total synthesis of prostaglandins was a landmark achievement in organic chemistry, with the strategies developed by E.J. Corey being particularly influential. The synthesis of 15-methyl-PGF2α is efficiently achieved by adapting these established routes, particularly through the use of the pivotal "Corey Lactone" intermediate.

The key modification to the standard PGF2α synthesis is the introduction of the C-15 methyl group. This is typically accomplished by reacting a ketone intermediate (the precursor to the C-15 hydroxyl group) with a methyl-organometallic reagent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminium. This reaction converts the ketone into the required tertiary alcohol, thereby installing the metabolically stable 15-methyl feature. The remainder of the synthesis involves standard, well-established transformations to elaborate the two side chains of the prostaglandin structure.

Mechanism of Action: FP Receptor Signaling

15-methyl-PGF2α exerts its biological effects by acting as a potent agonist for the Prostaglandin F2α Receptor (FP Receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is primarily associated with the Gq alpha subunit.

The signaling cascade is initiated upon ligand binding:

-

Receptor Activation: 15-methyl-PGF2α binds to the FP receptor on the surface of smooth muscle cells, particularly in the myometrium.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

-

PLC Activation: The dissociated Gαq subunit activates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into the cytoplasm.

-

Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the forceful and sustained smooth muscle contraction characteristic of this compound's effect.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to 15-methyl-PGF2α (Carboprost).

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

|---|---|---|

| Formal Name | 9α,11α,15S-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid | |

| CAS Number | 35700-23-3 | |

| Molecular Formula | C₂₁H₃₆O₅ | |

| Molecular Weight | 368.5 g/mol | |

| Plasma Half-life | ~8 minutes |

| Purity (Commercial) | ≥98% | |

Table 2: Clinical Efficacy and Dosage for Pregnancy Termination

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Standard Concentration | 250 mcg/mL solution (as tromethamine salt) | For intramuscular injection | |

| Typical IM Dosage | 350 - 520 mcg every 2 hours | Dose adjusted based on uterine response | |

| Mean Time to Abortion | 15.70 hours (SD: 6.52) | Study of 80 women (8-22 weeks gestation) | |

| Overall Success Rate | 96.4% | Overview of 815 cases | |

| - Complete Abortion | 78.4% | Fetus and placenta expelled |

| - Incomplete Abortion | 18.0% | Required further intervention | |

Representative Experimental Protocol: Synthesis

The following protocol is a representative, conceptual outline for the synthesis of 15-methyl-PGF2α based on the Corey synthesis. Note: This protocol is for informational purposes only and requires adaptation and optimization in a laboratory setting with appropriate safety precautions.

Step 1: Oxidation of Corey Lactone Intermediate

-

The C-15 hydroxyl group of a suitably protected Corey lactone derivative is selectively oxidized to a ketone using an appropriate oxidizing agent (e.g., Collins reagent, PCC). The reaction is performed in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup involves quenching the reaction, filtering the chromium salts, and purifying the resulting ketone by column chromatography.

Step 2: 15-Methylation via Grignard Reaction

-

The intermediate ketone from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).

-

A solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in ether is added dropwise. The reaction is stirred for several hours, allowing for the nucleophilic addition to the carbonyl group.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The resulting diastereomeric mixture of tertiary alcohols is purified via column chromatography to isolate the desired (15S)-isomer.

Step 3: Elaboration of the Alpha (α) Side Chain

-

The hydroxyl group on the lactone is converted to its corresponding phosphonate ylide.

-

A Horner-Wadsworth-Emmons reaction is performed by treating the ylide with a strong base (e.g., NaH) followed by the addition of the appropriate ω-chain aldehyde to stereoselectively form the α-chain with the correct E-alkene geometry.

Step 4: Reduction of the Lactone

-

The lactone functional group is reduced to the corresponding lactol (a hemiacetal) using a hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

Step 5: Elaboration of the Omega (ω) Side Chain

-

The lactol from Step 4 is subjected to a Wittig reaction with the appropriate phosphonium ylide (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide). This reaction opens the ring and installs the full ω side chain, completing the carbon skeleton of 15-methyl-PGF2α.

Step 6: Final Deprotection

-

All protecting groups (e.g., silyl ethers, tetrahydropyranyl ethers) used to mask reactive hydroxyl groups throughout the synthesis are removed under appropriate conditions (e.g., acid hydrolysis for THP ethers, fluoride source for silyl ethers).

-

The final product, 15-methyl-PGF2α, is purified using high-performance liquid chromatography (HPLC) to yield the high-purity active pharmaceutical ingredient.

References

An In-depth Technical Guide on Carboprost Methyl Receptor Binding and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, the 15-methyl analog of prostaglandin F2α (PGF2α), is a potent synthetic oxytocic agent.[1][2] Its primary clinical application is in the management of postpartum hemorrhage due to uterine atony.[3] The pharmacological action of Carboprost is mediated through its interaction with specific G-protein coupled receptors, primarily the prostaglandin F receptor (FP receptor). This guide provides a detailed technical overview of Carboprost methyl's receptor binding characteristics, the subsequent activation of intracellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Receptor Binding Profile of this compound

This compound is a high-affinity agonist for the prostaglandin F (FP) receptor.[1] While it exhibits significant selectivity for the FP receptor, it also demonstrates some level of cross-reactivity with other prostanoid receptors, most notably the prostaglandin E receptor subtype 3 (EP3). This off-target binding is believed to contribute to some of the side effects associated with Carboprost administration.[4]

Quantitative Binding Affinity Data

| Ligand | Receptor | Parameter | Value | Species/System | Reference |

| Carboprost | FP Receptor | Selectivity vs. EP3 | ~10-fold | Human (NanoBiT assay) | |

| Carboprost | FP Receptor | EC50 (G protein activation) | Data available from mutant studies | Human (Cryo-EM) | |

| Cloprostenol* | EP3 Receptor | Ki | 187 ± 33 nM | Hamster (Uterus homogenates) | |

| PGF2α | EP3 Receptor | Ki | 767 ± 73 nM | Hamster (Uterus homogenates) |

*Cloprostenol is a selective FP receptor agonist and a structural analog of Carboprost. This data provides an indication of the affinity of a similar ligand for the off-target EP3 receptor.

Receptor Activation and Signaling Pathway

Upon binding to the FP receptor, a Gq protein-coupled receptor, Carboprost initiates a well-defined intracellular signaling cascade. This pathway is central to its physiological effects, particularly the induction of smooth muscle contraction in the myometrium.

The Gq Signaling Cascade

-

Receptor Activation: Carboprost binding induces a conformational change in the FP receptor.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and ultimately, smooth muscle contraction.

Signaling Pathway Diagram

Caption: this compound signaling pathway via the FP receptor.

Experimental Protocols

The characterization of this compound's interaction with its receptors involves a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki or Kd) of a ligand for its receptor.

Objective: To quantify the binding affinity of this compound for the FP and EP3 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (FP or EP3).

-

Radiolabeled ligand (e.g., [3H]-PGF2α).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure (Competition Binding Assay):

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known saturating ligand (non-specific binding).

-

Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram: Radioligand Binding Assay

References

- 1. Carboprost | C21H36O5 | CID 5281075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carboprost - Wikipedia [en.wikipedia.org]

- 3. Carboprost tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Effects of Carboprost Methyl on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific in-vitro effects of Carboprost Methyl on a diverse range of cell lines is limited. The primary focus of existing research has been on its clinical application in obstetrics and its mechanism of action in uterine smooth muscle cells. This guide synthesizes the available information on this compound and its parent compound, Prostaglandin F2α (PGF2α), to provide a comprehensive overview for research and drug development purposes. The information regarding PGF2α is included to offer potential insights into the broader biological activities of its synthetic analogue, this compound, and should be interpreted with caution as direct effects may vary.

Introduction

This compound is a synthetic analog of Carboprost, which itself is a 15-methyl analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] It is clinically used for its potent oxytocic properties, primarily in the management of postpartum hemorrhage.[1][2] Its mechanism of action in uterine tissue is well-characterized, involving the activation of specific prostaglandin receptors leading to smooth muscle contraction.[3][4] However, the broader in-vitro effects of this compound on various other cell types, including cancer cell lines, are not extensively documented. This guide aims to consolidate the existing knowledge and provide a framework for future in-vitro investigations.

Mechanism of Action and Signaling Pathway

This compound, like PGF2α, exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. In uterine smooth muscle cells, this binding initiates a well-defined signaling cascade.

The primary signaling pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium levels lead to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction. DAG activates Protein Kinase C (PKC), which can further potentiate the contractile response.

In-vitro Effects on Non-Uterine Cell Lines

While specific data for this compound is scarce, studies on PGF2α provide some insights into its potential effects on various cell types.

Cell Proliferation

-

Fibroblasts: PGF2α has been shown to initiate DNA synthesis and cell proliferation in quiescent Swiss mouse 3T3 fibroblasts.

-

Corneal Endothelial Cells: PGF2α induced a significant, dose-dependent stimulation of proliferation in bovine corneal endothelial cells in vitro without signs of cytotoxicity.

-

Osteoblastic Cells: In clonal osteoblastic MC3T3-E1 cells, PGF2α stimulated DNA synthesis and cell proliferation, an effect mediated through the phosphatidylinositol turnover system rather than cAMP.

-

Neonatal Rat Ventricular Myocytes: PGF2α was found to stimulate hypertrophic growth, but not proliferation, of these cells in culture.

-

Colorectal Tumor Cells: In contrast, one study found no significant effects of PGF2α on cell growth in either adenoma or carcinoma cell lines.

Cell Motility and Invasion

-

Colorectal Tumor Cells: PGF2α has been demonstrated to stimulate motility and invasion in colorectal tumor cell lines. This suggests a potential role for PGF2α and its analogs in tumor progression and metastasis.

Apoptosis

-

Bovine Corpus Luteum: PGF2α is known to induce luteolysis, a process involving programmed cell death. In-vitro and in-vivo studies on bovine luteal cells have shown that PGF2α administration up-regulates genes associated with both apoptosis (Caspase 3 and 8) and necroptosis (RIPK1 and RIPK3).

-

Colorectal Cancer Cells: PGF2α, as a product of PGFS, has been implicated in promoting oxaliplatin resistance in colorectal cancer cells by inhibiting apoptosis.

Quantitative Data

| Cell Line | Organism | Cell Type | Compound | Effect | Concentration/EC50 | Reference |

| Swiss 3T3 | Mouse | Fibroblast | PGF2α | Initiation of DNA synthesis and proliferation | - | |

| BCEC | Bovine | Corneal Endothelial | PGF2α | Stimulation of proliferation | 5x10⁻⁶ to 5x10⁻⁴ mg/ml | |

| MC3T3-E1 | Mouse | Osteoblastic | PGF2α | Stimulation of DNA synthesis | 4-100 ng/ml | |

| Neonatal Ventricular Myocytes | Rat | Cardiac Myocyte | PGF2α | Increased protein synthesis (hypertrophy) | EC50 = 11 nM | |

| Colorectal Tumor Cell Lines | Human | Adenoma/Carcinoma | PGF2α | No significant effect on cell growth | - | |

| Colorectal Tumor Cell Lines | Human | Adenoma/Carcinoma | PGF2α | Increased motility and invasion | - | |

| Bovine Luteal Cells | Bovine | Luteal | PGF2α | Upregulation of apoptosis/necroptosis genes | - |

Experimental Protocols

Detailed experimental protocols for testing the in-vitro effects of this compound are not widely published. Therefore, this section provides generalized protocols for key assays that are fundamental for characterizing the effects of a compound on cell lines. These should be adapted and optimized for the specific cell line and research question.

Cell Culture and Treatment

A generalized workflow for in-vitro cell line experiments is depicted below.

References

The Strategic Placement of a Methyl Group: Unraveling the Enhanced Biological Activity of Carboprost

A Technical Guide for Researchers and Drug Development Professionals

Carboprost, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), is a potent oxytocic agent widely utilized in obstetrics for the management of postpartum hemorrhage and the termination of pregnancy.[1][2] Its enhanced biological activity and clinical utility compared to its endogenous counterpart are primarily attributed to a single, strategic structural modification: the addition of a methyl group at the carbon-15 position. This in-depth technical guide elucidates the critical role of the 15-methyl group in augmenting Carboprost's therapeutic efficacy by enhancing its metabolic stability, modulating its receptor interactions, and defining its pharmacokinetic profile.

Enhanced Metabolic Stability: Evading Enzymatic Degradation

The primary and most critical function of the 15-methyl group is to confer resistance to rapid metabolic inactivation.[1][3] The principal enzyme responsible for the degradation of naturally occurring prostaglandins like PGF2α is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4] This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, rendering the prostaglandin biologically inactive.

The presence of the 15-methyl group in Carboprost sterically hinders the binding of 15-PGDH to its substrate, effectively blocking this metabolic pathway. This structural modification significantly prolongs the biological half-life of Carboprost compared to PGF2α, which is rapidly cleared from circulation. While the plasma half-life of endogenous PGF2α is estimated to be in the order of seconds, the half-life of Carboprost is significantly longer, with peak plasma levels observed 20 to 30 minutes after intramuscular injection and a gradual decline over several hours. This enhanced metabolic stability ensures sustained therapeutic concentrations at the target tissue, the myometrium.

Table 1: Comparative Pharmacokinetics of Carboprost vs. PGF2α

| Parameter | Carboprost (intramuscular) | Prostaglandin F2α (endogenous) |

| Peak Plasma Concentration (Tmax) | 20-30 minutes | Rapid |

| Biological Half-life | Significantly longer than PGF2α | Seconds |

| Metabolism | Resistant to 15-PGDH oxidation | Rapidly metabolized by 15-PGDH |

Receptor Binding and Potency: A Tale of Two Receptors

Carboprost exerts its biological effects primarily through its potent agonistic activity on the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in uterine smooth muscle cells initiates a signaling cascade that leads to increased intracellular calcium concentrations and subsequent myometrial contractions.

While the 15-methyl group is crucial for metabolic stability, it also influences receptor binding and potency. Carboprost is a potent agonist at the FP receptor, with some studies suggesting its uterine contraction intensity is 20-100 times stronger than that of PGF2α. However, Carboprost also exhibits significant off-target activity on the Prostaglandin E receptor subtype 3 (EP3 receptor). This cross-reactivity is believed to contribute to some of the side effects associated with Carboprost, such as fever and hypertension.

Recent structural studies have provided insights into the binding of Carboprost to the FP receptor, revealing key interactions within the ligand-binding pocket.

Table 2: Receptor Activity Profile of Carboprost

| Receptor | Activity | Biological Effect |

| FP Receptor | Potent Agonist | Uterine contraction, treatment of postpartum hemorrhage |

| EP3 Receptor | Agonist | Contributes to side effects such as fever and hypertension |

Note: Specific Ki and EC50 values for Carboprost versus PGF2α across a panel of prostanoid receptors under standardized conditions are not consistently available in the public domain, highlighting a gap in the literature. The available data suggests a higher potency for Carboprost at the FP receptor in functional assays.

Signaling Pathways and Experimental Workflows

The biological activity of Carboprost is initiated by its binding to the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. This interaction triggers a well-defined signaling cascade.

Caption: Carboprost signaling cascade in myometrial cells.

The experimental validation of Carboprost's biological activity involves a series of in vitro assays. A typical workflow to characterize a novel prostaglandin analog like Carboprost is outlined below.

Caption: Workflow for characterizing prostaglandin analogs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Carboprost's biological activity. Below are generalized protocols for key experiments.

Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Carboprost for the FP receptor.

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

Radiolabeled PGF2α (e.g., [³H]-PGF2α).

-

Unlabeled Carboprost and PGF2α.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of unlabeled Carboprost and PGF2α.

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of the unlabeled ligands.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of Carboprost in activating the FP receptor.

Materials:

-

Cells stably expressing the human FP receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Carboprost and PGF2α solutions.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader or a fluorescence microscope.

Procedure:

-

Seed the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of Carboprost and PGF2α.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add the different concentrations of the agonists to the wells and immediately start recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the dose-response curve and calculate the EC50 value.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Carboprost and PGF2α in the presence of 15-PGDH.

Materials:

-

Recombinant human 15-PGDH.

-

Carboprost and PGF2α.

-

NAD+ (cofactor for 15-PGDH).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a reaction mixture containing 15-PGDH and NAD+ in the reaction buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding Carboprost or PGF2α to the mixture.

-

At various time points, take aliquots of the reaction and stop the reaction by adding a quenching solution.

-

Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound (Carboprost or PGF2α).

-

Plot the percentage of the remaining parent compound against time to determine the rate of metabolism and the half-life of each compound.

Conclusion

The 15-methyl group is a cornerstone of Carboprost's molecular design, transforming the transient and rapidly metabolized PGF2α into a clinically robust therapeutic agent. By sterically shielding the C-15 hydroxyl group from enzymatic oxidation by 15-PGDH, this modification dramatically enhances the drug's metabolic stability and duration of action. This, in turn, allows for sustained agonistic activity at the FP receptor, leading to the potent myometrial contractions necessary for its clinical efficacy in controlling postpartum hemorrhage and for pregnancy termination. While also influencing its off-target receptor profile, the primary role of the 15-methyl group remains the strategic circumvention of a key metabolic pathway, a classic example of successful rational drug design in prostaglandin pharmacology. Further research focusing on direct comparative quantitative analysis of Carboprost and its parent compound across a full panel of prostanoid receptors would provide a more complete understanding of its pharmacological profile.

References

- 1. bu.edu [bu.edu]

- 2. simsrc.edu.in [simsrc.edu.in]

- 3. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carboprost Methyl Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboprost, a synthetic analog of prostaglandin F2α (PGF2α), is a potent oxytocic agent primarily used in clinical settings to control postpartum hemorrhage.[1] Its mechanism of action revolves around the activation of the prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR), which stimulates smooth muscle contraction.[2][3] In a research context, Carboprost Methyl (the methyl ester form of Carboprost) and its tromethamine salt are valuable tools for investigating prostaglandin signaling pathways, smooth muscle physiology, and potential therapeutic applications beyond obstetrics. These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound, focusing on key assays to elucidate its cellular effects.

Mechanism of Action and Signaling Pathway

Carboprost acts as an agonist for the prostaglandin F2α receptor (FP receptor).[4] The FP receptor is coupled to the Gq subtype of G proteins.[4] Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in smooth muscle contraction.

Carboprost is also known to have off-target effects on the prostaglandin E receptor subtype 3 (EP3). Activation of the EP3 receptor can lead to various side effects observed in clinical use.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) of Carboprost for its primary target (FP receptor) and a key off-target receptor (EP3 receptor), as determined by a NanoBiT-based G protein activation assay.

| Compound | Receptor | Assay Type | EC50 (nM) | Cell System | Reference |

| Carboprost | FP Receptor | G Protein Activation (NanoBiT) | ~10 | Not Specified | |

| Carboprost | EP3 Receptor | G Protein Activation (NanoBiT) | ~10 | Not Specified |

Experimental Protocols

General Cell Culture and Treatment

Recommended Cell Lines:

-

Human Uterine Smooth Muscle Cells (hUtSMC): A physiologically relevant primary cell line for studying the direct effects of Carboprost on myometrial cells.

-

Human Aortic Smooth Muscle Cells (HASMC): A model for investigating the effects of Carboprost on vascular smooth muscle.

-

HEK293 cells stably expressing the human FP receptor (HEK293-FP): A recombinant cell line for studying FP receptor-specific signaling pathways without confounding effects from other prostaglandin receptors.

General Culture Protocol:

-

Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, according to the supplier's recommendations.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

This compound Stock Solution Preparation:

-

This compound is typically supplied as a crystalline solid. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C.

Treatment Protocol:

-

Plate cells in multi-well plates at a density appropriate for the specific assay.

-

Allow cells to adhere and grow for 24 hours.

-

For serum-starvation experiments (to reduce basal signaling), replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.

-

Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the desired concentration of this compound.

-

Incubate the cells for the time specified in the individual assay protocols.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-